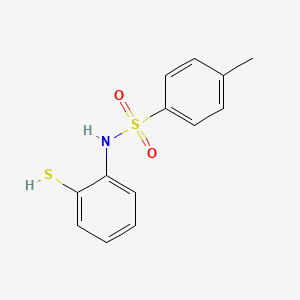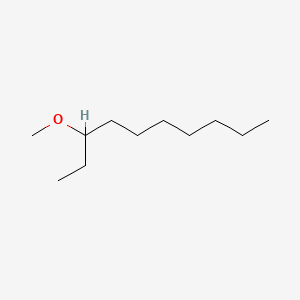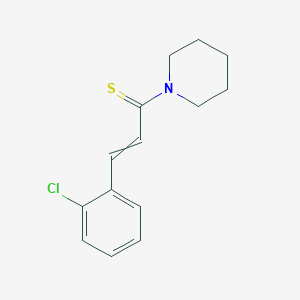
4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid is an aromatic compound characterized by the presence of a benzene ring substituted with a phenoxysulfonyl group and two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid typically involves the sulfonation of phenol followed by a Friedel-Crafts acylation reaction to introduce the benzene-1,2-dicarboxylic acid moiety. The reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and Lewis acids such as aluminum chloride for the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The phenoxysulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The phenoxysulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalic acid (1,2-benzenedicarboxylic acid): Similar structure but lacks the phenoxysulfonyl group.
Isophthalic acid (1,3-benzenedicarboxylic acid): Different positional isomer with carboxylic acid groups at the 1 and 3 positions.
Terephthalic acid (1,4-benzenedicarboxylic acid): Another positional isomer with carboxylic acid groups at the 1 and 4 positions.
Uniqueness
4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid is unique due to the presence of the phenoxysulfonyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
58370-85-7 |
|---|---|
Molekularformel |
C14H10O7S |
Molekulargewicht |
322.29 g/mol |
IUPAC-Name |
4-phenoxysulfonylphthalic acid |
InChI |
InChI=1S/C14H10O7S/c15-13(16)11-7-6-10(8-12(11)14(17)18)22(19,20)21-9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
MPQURQMXMPHZKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)

![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)


![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)

![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)
![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)


![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)
![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)

